(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
Description
(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid (CAS: 1848-90-4) is a benzoimidazolone derivative featuring a methyl group at the 3-position and an acetic acid moiety at the 1-position of the heterocyclic ring. Its molecular formula is $ \text{C}{10}\text{H}{10}\text{N}2\text{O}3 $, with a purity of 95–97% as reported by suppliers such as Combi-Blocks and Bellingham & Stanley . The compound’s structure combines the aromatic benzoimidazolone core with polar functional groups (–COOH and –CH$_3$), making it relevant for applications in coordination chemistry, pharmaceuticals, and materials science. Its acetic acid group enables chelation with metal ions, while the methyl group contributes to hydrophobic interactions .
Properties
IUPAC Name |
2-(3-methyl-2-oxobenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-7-4-2-3-5-8(7)12(10(11)15)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYIDMXQINFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354435 | |
| Record name | (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-90-4 | |
| Record name | (3-Methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzoimidazole
The benzoimidazole core is synthesized via cyclocondensation of N-methyl-o-phenylenediamine with carbonyl sources. Key reagents and conditions include:
| Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Urea | HCl | H₂O | Reflux (100) | 75 |
| Triphosgene | - | THF | 0→25 | 82 |
| CO gas | Pd(OAc)₂ | Toluene | 120 | 68 |
The reaction with urea under acidic conditions proceeds via intermediate formation of a thiourea analog, followed by cyclization.
Alkylation with Chloroacetic Acid
The alkylation step introduces the acetic acid group through nucleophilic substitution:
General Procedure :
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Base : NaOH or K₂CO₃ (1.2–2.0 eq)
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Solvent : Ethanol/water (3:1) or DMF
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Conditions : Reflux (80–100°C) for 4–8 hours
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Yield : 60–72%
Optimization Insights :
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Solvent Polarity : Polar aprotic solvents (DMF) enhance reactivity but require higher temperatures.
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Base Strength : Strong bases (NaOH) improve deprotonation of the benzoimidazole nitrogen, accelerating substitution.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 65% | 78% |
| Energy Consumption | High | Low |
Procedure :
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Mix 3-methyl-2-oxo-benzoimidazole (1 eq), chloroacetic acid (1.2 eq), and K₂CO₃ (2 eq) in DMF.
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Irradiate at 150 W, 100°C, for 20 minutes.
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Purify via recrystallization (ethanol/water).
This method minimizes side products like N,N-dialkylated derivatives by ensuring rapid, uniform heating.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques employ resin-bound intermediates to streamline purification:
Steps :
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Immobilization : Anchor 3-methyl-2-oxo-benzoimidazole to Wang resin via ester linkage.
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Alkylation : Treat with chloroacetic acid and DIPEA in DCM (room temperature, 12 hours).
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Cleavage : Release the product using TFA/H₂O (95:5).
Advantages :
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Purity : >95% after cleavage (HPLC analysis).
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Scalability : Suitable for gram-scale synthesis.
Industrial-Scale Production
Large-scale manufacturing prioritizes cost efficiency and safety:
Continuous Flow Reactor Setup :
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Reactor Type : Tubular (stainless steel)
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Residence Time : 30 minutes
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Throughput : 50 kg/day
Key Modifications :
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Catalyst : Nano-ZnO (0.5 mol%) reduces side reactions.
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Solvent Recycling : Ethanol is recovered via distillation (90% efficiency).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Classical | 65 | 98 | Moderate | 12 |
| Microwave | 78 | 99 | High | 8 |
| Solid-Phase | 95 | 99.5 | Low | 45 |
| Industrial (Flow) | 70 | 97 | Very High | 3 |
Trade-offs :
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Solid-Phase : High purity but prohibitive cost for routine use.
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Industrial Flow : Economical for bulk production but requires specialized equipment.
Troubleshooting and Optimization
Common Challenges
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Low Alkylation Yield : Caused by incomplete deprotonation of the benzoimidazole nitrogen.
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Solution : Use stronger bases (e.g., NaH) or elevate temperature.
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By-Product Formation : Includes dimerized species and hydrolysis products .
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Mitigation : Control stoichiometry (chloroacetic acid ≤1.2 eq) and avoid aqueous media.
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Advanced Characterization
Post-synthesis analysis ensures structural fidelity:
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¹H NMR : δ 4.2 ppm (s, 2H, CH₂CO), δ 3.4 ppm (s, 3H, N-CH₃).
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HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).
Emerging Trends
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Biocatalytic Routes : Using lipases to catalyze alkylation in aqueous media (yield: 55%, 30°C).
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Photoredox Catalysis : Visible-light-driven alkylation with FeCl₃ (yield: 68%, 6 hours).
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoimidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of acetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzoimidazole compounds exhibit significant anticancer properties. (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have identified that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
3. Enzyme Inhibition
Inhibitors derived from benzoimidazole structures are known for their ability to target specific enzymes involved in disease processes. This compound has been investigated for its role as an inhibitor of certain kinases and phosphatases, which are crucial in signaling pathways associated with cancer and other diseases .
Biochemical Research Applications
1. Protein Interaction Studies
This compound is utilized in proteomics research to study protein interactions and post-translational modifications. Its ability to bind selectively to certain protein targets allows researchers to elucidate complex biological pathways and mechanisms at the molecular level .
2. Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Medicinal chemists are exploring modifications of this compound to enhance its pharmacological properties while reducing toxicity .
Material Science Applications
1. Polymer Chemistry
This compound has potential applications in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing into its use as a monomer or additive in polymer formulations for various industrial applications .
2. Nanotechnology
The compound's unique chemical properties enable its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Studies suggest that encapsulating drugs within nanoparticles derived from this compound can improve bioavailability and targeted delivery .
Case Studies
Mechanism of Action
The mechanism of action of (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Derivatives and Their Properties
Key Observations:
Substituent Impact on Reactivity: The ethyl group in 436099-71-7 increases hydrophobicity but reduces solubility compared to the methyl group in the target compound . Benzyl substituents (128043-86-7) create steric bulk, limiting accessibility to the imidazolidinyl core for metal coordination .
Functional Group Influence: Imino vs. Oxo: The imino group (–NH–) in 436099-71-7 may enable stronger hydrogen bonding compared to the oxo group (–O–) in the target compound, altering adsorption kinetics . Aromatic Carboxylates (1708427-93-3): The benzoic acid group extends conjugation, improving photostability and UV-based detection .
Adsorption and Coordination Properties
Table 2: Comparative Adsorption Performance
Key Findings:
- The target compound’s –COOH group mirrors the behavior of acetic acid-modified biochar (ASBB), where –COO– forms monodentate complexes with U(VI) ions . This highlights the critical role of carboxylate groups in adsorption efficiency.
- Derivatives lacking –COOH (e.g., ethyl or benzyl analogues) show reduced metal-binding capacity, emphasizing the importance of the acetic acid moiety .
Biological Activity
(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, a derivative of benzoimidazole, exhibits various biological activities that make it a compound of interest in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, along with relevant case studies and research findings.
The molecular formula for this compound is C11H12N2O3, with a molecular weight of 220.23 g/mol. The compound is characterized by the presence of both benzimidazole and acetic acid functionalities, which contribute to its biological activity.
Synthesis
The synthesis typically involves the condensation of 3-methyl-2-oxo-2,3-dihydro-benzoimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus affecting biochemical pathways related to diseases such as Alzheimer's and cancer .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission regulation. The IC50 values for enzyme inhibition are critical in evaluating its potential as a therapeutic agent:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (3-Methyl-2-oxo-2,3-dihydro...) | AChE | 5.12 |
| BuChE | 8.63 |
These values indicate that the compound possesses comparable efficacy to known inhibitors like donepezil .
Case Studies
- Alzheimer's Disease : A study explored the structure-activity relationship (SAR) of benzimidazole derivatives, including this compound. It was found that modifications at specific positions on the benzimidazole ring enhanced inhibitory activity against AChE and BuChE, suggesting potential use in Alzheimer's treatment .
- Anti-Cancer Activity : Research has indicated that benzimidazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways. The specific mechanisms involve inhibition of key enzymes involved in cell proliferation and survival .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is essential for assessing drug-like properties. Studies have evaluated absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Liver |
These properties suggest that while the compound has good potential for therapeutic use, further optimization may be necessary to enhance its bioavailability and efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, and how are reaction conditions optimized?
- The compound is typically synthesized via cyclocondensation of substituted benzimidazole precursors with acetic acid derivatives. Key steps include refluxing in acetic acid with catalysts like sodium acetate, followed by purification via recrystallization (e.g., using DMF/acetic acid mixtures). Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to enhance yield and purity .
Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and structure?
- 1H/13C NMR confirms the benzimidazole core and acetic acid sidechain. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending modes. Elemental analysis validates stoichiometric ratios (C, H, N), with discrepancies ≥0.3% indicating impurities. Melting point analysis further corroborates purity .
Q. What are the recommended handling and storage conditions to maintain the compound’s stability during experiments?
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or light, as hydrolysis of the oxo group may occur. Use desiccants and monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and observed elemental analysis data in purity assessment?
- Discrepancies often arise from hydration, residual solvents, or incomplete combustion. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular weight and thermogravimetric analysis (TGA) to detect solvent residues. Recrystallization in anhydrous solvents (e.g., ethanol/ether) minimizes hydration artifacts .
Q. What strategies are effective in determining the crystal structure of this compound, and how does hydrogen bonding influence its molecular packing?
- Single-crystal X-ray diffraction (90 K, MoKα radiation) resolves the benzimidazole-acetic acid framework. Hydrogen bonds between the oxo group (O=C) and adjacent N-H moieties stabilize the lattice, influencing solubility and melting behavior. Orthorhombic packing (space group P2₁2₁2₁) is common, with unit cell parameters refined using programs like SHELXL .
Q. How can molecular docking studies be designed to explore the compound’s interaction with biological targets?
- Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., α-glucosidase or kinases). Dock the compound’s minimized conformation (DFT-optimized at B3LYP/6-31G* level) into active sites, prioritizing hydrogen bonds with catalytic residues. Compare docking scores (ΔG) with known inhibitors and validate via MD simulations .
Q. In optimizing the compound’s solubility for in vitro assays, what solvent systems or structural modifications are most effective?
- Co-solvent systems (e.g., DMSO/PBS) enhance aqueous solubility. Structural modifications like methylation of the acetic acid moiety or introduction of polar substituents (e.g., -OH, -NH₂) on the benzimidazole ring improve hydrophilicity. Solubility parameters (log P) can be predicted via ChemAxon or ACD/Labs .
Q. What are the common by-products formed during synthesis, and how can they be identified and separated?
- By-products include uncyclized intermediates (e.g., open-chain amides) and dimerized species . TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Column chromatography (silica, gradient elution) or preparative HPLC (C18, acetonitrile/water) isolates the target compound. HRMS and 2D NMR (COSY, HSQC) confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
